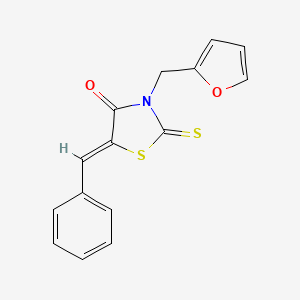![molecular formula C19H25N3O2 B5965353 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5965353.png)
3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine, also known as MPP, is a synthetic compound that has been studied for its potential therapeutic applications. The compound has been synthesized using various methods, and its mechanism of action has been investigated in several scientific studies. In
作用機序
3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine is believed to act as a selective inhibitor of the reuptake of serotonin and norepinephrine, two neurotransmitters that play a role in regulating mood and anxiety. By inhibiting the reuptake of these neurotransmitters, 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine increases their levels in the brain, leading to an overall increase in mood and a decrease in anxiety.
Biochemical and Physiological Effects:
In animal studies, 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine has been shown to increase levels of serotonin and norepinephrine in the brain, as well as increase the expression of certain genes involved in neuroplasticity and neuroprotection. 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine has been used in several animal studies to investigate its potential therapeutic applications. However, there are limitations to using 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine in lab experiments, including its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
Future research on 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine could focus on further investigating its potential therapeutic applications, particularly in the treatment of depression, anxiety, and other central nervous system disorders. Research could also explore the potential of 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine as a cognitive enhancer and its neuroprotective properties. Additionally, further studies could investigate the safety and toxicity of 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine, as well as the optimal dosing and administration methods for therapeutic use.
合成法
3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine can be synthesized using several methods, including the reaction of 1-(1H-pyrazol-1-yl)acetyl piperidine with 2-(4-methoxyphenyl)ethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 1-(1H-pyrazol-1-yl)acetyl piperidine with 2-(4-methoxyphenyl)ethylamine in the presence of a reducing agent such as sodium borohydride. The yield and purity of 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine can vary depending on the method used.
科学的研究の応用
3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine has been studied for its potential therapeutic applications, particularly in the treatment of central nervous system disorders such as depression and anxiety. In animal studies, 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine has been shown to have anxiolytic and antidepressant effects. 3-[2-(4-methoxyphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine has also been investigated for its potential as a cognitive enhancer and for its neuroprotective properties.
特性
IUPAC Name |
1-[3-[2-(4-methoxyphenyl)ethyl]piperidin-1-yl]-2-pyrazol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-24-18-9-7-16(8-10-18)5-6-17-4-2-12-21(14-17)19(23)15-22-13-3-11-20-22/h3,7-11,13,17H,2,4-6,12,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTAFUINMBRFUCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2CCCN(C2)C(=O)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5965274.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4,4,4-trifluorobutyl)prolinamide](/img/structure/B5965281.png)
![1-[4-(2,6-dimethoxyphenoxy)but-2-yn-1-yl]-4-ethylpiperazine hydrochloride](/img/structure/B5965291.png)
![2-(1-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-5-fluoro-1H-benzimidazole](/img/structure/B5965302.png)
![(1,3-benzodioxol-4-ylmethyl)[(1-cyclopentyl-3-piperidinyl)methyl][2-(1-piperidinyl)ethyl]amine](/img/structure/B5965308.png)
![2-[4-(3-isoxazolylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5965315.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5965320.png)
![1-cyclopentyl-4-(3-hydroxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5965326.png)
![1-(cyclopropylacetyl)-N-[3-(1H-indol-2-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5965340.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[3-(methylthio)benzyl]ethanamine](/img/structure/B5965344.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(1H-pyrazol-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B5965352.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5965366.png)

![3-{1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}-N-(2-fluorophenyl)propanamide](/img/structure/B5965371.png)